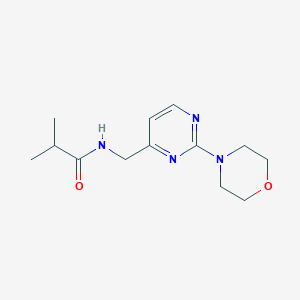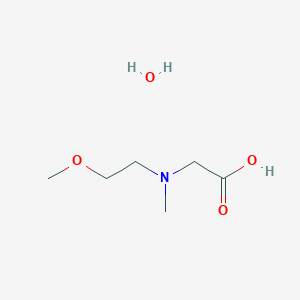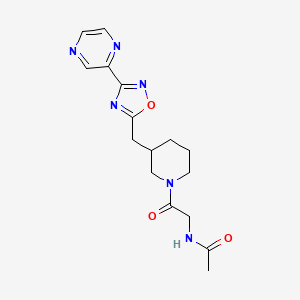
N-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , N-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide, appears to be a complex molecule that may be related to the classes of compounds discussed in the provided papers. These classes include oxadiazole and pyrazole derivatives, which are known for their biological activities and potential in pharmaceutical applications.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic precursors. For instance, the synthesis of N-substituted derivatives of oxadiazole compounds involves the initial reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by several transformation steps to yield the final product . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, involving the formation of oxadiazole rings and subsequent functionalization with appropriate substituents.
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated using spectroscopic methods such as 1H-NMR, IR, and mass spectrometry . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the molecule. The presence of oxadiazole and pyrazole rings suggests a rigid structure with potential for specific biological interactions.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds indicate a high degree of selectivity and specificity. The formation of oxadiazole rings, for example, is a key step in the synthesis of these molecules and often involves cyclization reactions under controlled conditions . The reactivity of the compound would likely be influenced by the presence of these heterocyclic systems and the substituents attached to them.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, related compounds with oxadiazole and pyrazole moieties generally exhibit moderate to significant biological activity . These properties are influenced by the molecular structure, which affects solubility, stability, and reactivity. The presence of a piperidine ring, as seen in related compounds, may also contribute to the lipophilicity and potential bioavailability of the molecule.
Wissenschaftliche Forschungsanwendungen
Novel Coordination Complexes and Antioxidant Activity
Research by Chkirate et al. (2019) on pyrazole-acetamide derivatives, including their coordination complexes with Co(II) and Cu(II), reveals the importance of such compounds in developing new materials with significant antioxidant activity. These complexes exhibited substantial antioxidant properties, measured using DPPH, ABTS, and FRAP assays. This study underscores the potential of similar structures in synthesizing new compounds with desirable biological activities (Chkirate et al., 2019).
Utility in Constructing Heterocyclic Compounds
Khalil et al. (2017) demonstrated the versatility of chloroacetonitrile in constructing novel pyrazole and thiazole derivatives, highlighting the synthetic utility of related structures in generating diverse heterocyclic compounds with potential biological applications. This research illustrates the compound's role in synthetic chemistry for developing new molecules (Khalil et al., 2017).
Antibacterial Potentials of Acetamide Derivatives
A study by Iqbal et al. (2017) on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores showed moderate antibacterial activity against various bacterial strains. This finding suggests that similar acetamide derivatives could be explored for their antibacterial properties, offering a pathway to new antimicrobial agents (Iqbal et al., 2017).
Potential in Alzheimer's Disease Therapy
Research on 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides by Umar et al. (2019) showcased their potential as acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, indicating their significance in Alzheimer's disease therapy. These compounds' inhibitory activities highlight the therapeutic potential of similar structures in neurodegenerative disease management (Umar et al., 2019).
Antimicrobial and Anti-bacterial Studies
Studies on N-substituted derivatives of acetamide have demonstrated moderate to significant antimicrobial and antibacterial activity, suggesting the potential use of similar compounds in addressing microbial resistance and developing new antibacterial agents. For instance, Khalid et al. (2016) explored the antibacterial activity of oxadiazole bearing compounds, revealing their efficacy against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Eigenschaften
IUPAC Name |
N-[2-oxo-2-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3/c1-11(23)19-9-15(24)22-6-2-3-12(10-22)7-14-20-16(21-25-14)13-8-17-4-5-18-13/h4-5,8,12H,2-3,6-7,9-10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTVFBBUKHTDSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-tert-butyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2548481.png)
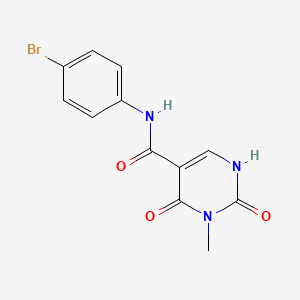

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2548485.png)

![N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2548491.png)


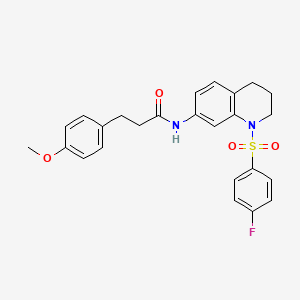
![5-ethyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2548497.png)
